molecular formula C6H4K2O8S2 B095502 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt CAS No. 15763-57-2

1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt

Cat. No.: B095502
CAS No.: 15763-57-2
M. Wt: 346.4 g/mol
InChI Key: AVXGDRLJYMNJNK-UHFFFAOYSA-L
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Description

1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt is a chemical compound with the molecular formula C6H6K2O8S2. It is also known as hydroquinone-2,5-disulfonic acid dipotassium salt. This compound is characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to a benzene ring, with potassium ions balancing the charge. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt typically involves the sulfonation of hydroquinone. The process can be summarized as follows:

    Sulfonation of Hydroquinone: Hydroquinone is reacted with sulfuric acid or oleum to introduce sulfonic acid groups at the 2 and 5 positions of the benzene ring.

    Neutralization: The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:

    Controlled Sulfonation: Using precise amounts of sulfuric acid and maintaining specific temperatures to control the degree of sulfonation.

    Purification: The crude product is purified through crystallization or other separation techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced back to hydroquinone derivatives.

    Substitution: The sulfonic acid groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Produces quinone derivatives.

    Reduction: Yields hydroquinone derivatives.

    Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The hydroxyl groups can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues. The sulfonic acid groups enhance the solubility and stability of the compound in aqueous solutions, making it effective in various biological and chemical environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. The presence of potassium ions enhances its solubility and reactivity compared to its sodium counterparts.

This compound’s versatility and unique properties make it valuable in various scientific and industrial applications, highlighting its importance in research and development.

Properties

IUPAC Name

dipotassium;2,5-dihydroxybenzene-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8S2.2K/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXGDRLJYMNJNK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4K2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065934
Record name 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15763-57-2
Record name 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, potassium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015763572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, potassium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 2,5-dihydroxybenzene-1,4-disulphonate
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